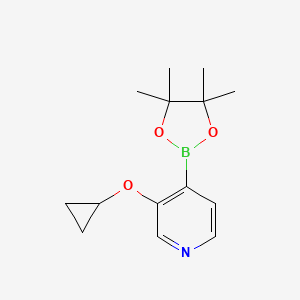
3-Chloro-5-methoxypyridine-4-boronic acid
Descripción general
Descripción
3-Chloro-5-methoxypyridine-4-boronic acid (3C5MP4BA), is an organic compound belonging to the family of pyridine-4-boronic acids. It is used as a reagent in organic synthesis, specifically in the synthesis of a variety of compounds such as heterocycles, amines, and polymers. 3C5MP4BA is also used in scientific research, as it has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Chloro-5-methoxypyridine-4-boronic acid has been used in a variety of scientific research applications, such as the synthesis of heterocycles, amines, and polymers. It has also been used as a catalyst in organic synthesis, as well as a reagent for the synthesis of a variety of compounds. In addition, 3-Chloro-5-methoxypyridine-4-boronic acid has been found to have a variety of biochemical and physiological effects, which makes it useful for studying the effects of certain compounds on the body.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methoxypyridine-4-boronic acid is not well understood. However, it is believed to act as a proton donor, which allows it to interact with a variety of compounds and facilitate their reaction. This is due to the presence of the boron atom in the molecule, which can form a covalent bond with other molecules.
Biochemical and Physiological Effects
3-Chloro-5-methoxypyridine-4-boronic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as the ability to modulate the immune system. In addition, it has been found to have an effect on the central nervous system, as it has been shown to have an effect on learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-5-methoxypyridine-4-boronic acid in lab experiments is its low cost and easy availability. It is also relatively non-toxic and can be used in a variety of applications. However, it does have some limitations, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for 3-Chloro-5-methoxypyridine-4-boronic acid. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in other areas, such as drug development. Finally, research could be conducted to explore the potential of 3-Chloro-5-methoxypyridine-4-boronic acid as a catalyst in organic synthesis.
Métodos De Síntesis
3-Chloro-5-methoxypyridine-4-boronic acid can be synthesized from the reaction of 4-chloro-5-methoxypyridine and potassium borohydride. This reaction takes place in an aprotic solvent, such as dimethyl sulfoxide (DMSO), at room temperature for about 24 hours. The reaction produces 3-Chloro-5-methoxypyridine-4-boronic acid as a white solid, which is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
(3-chloro-5-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAOWJGHCKTCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1OC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232935 | |
| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-methoxypyridin-4-YL)boronic acid | |
CAS RN |
2096339-57-8 | |
| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)